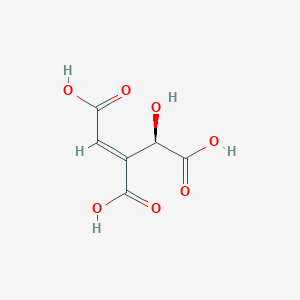
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid is an organic compound characterized by its unique structure, which includes three carboxylic acid groups and a hydroxyl group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid typically involves the use of starting materials such as citric acid derivatives. One common method includes the dehydration of citric acid under controlled conditions to form aconitic acid, followed by selective reduction and hydroxylation to yield the desired compound. The reaction conditions often require specific catalysts and temperature control to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple sugars into the target compound through a series of enzymatic reactions. The process is optimized for yield and purity, with downstream processing steps including extraction, purification, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propene backbone can be reduced to form a saturated compound.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and reduced or oxidized forms. These derivatives can have distinct properties and applications in different fields.
Wissenschaftliche Forschungsanwendungen
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and potential as a biochemical marker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and beverages for its acidifying properties.
Wirkmechanismus
The mechanism by which (E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an intermediate in the citric acid cycle, influencing energy production and metabolic processes. Its carboxylic acid groups allow it to participate in various biochemical reactions, modulating enzyme activity and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citric Acid: A tricarboxylic acid with similar structural features but lacking the double bond and hydroxyl group in the same positions.
Aconitic Acid: An intermediate in the citric acid cycle with a similar backbone but different functional groups.
Isocitric Acid: Another isomer of citric acid with distinct stereochemistry and functional group arrangement.
Uniqueness
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its role in metabolic pathways make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H6O7 |
|---|---|
Molekulargewicht |
190.11 g/mol |
IUPAC-Name |
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h1,4,9H,(H,7,8)(H,10,11)(H,12,13)/b2-1+/t4-/m1/s1 |
InChI-Schlüssel |
WUUVSJBKHXDKBS-ROFOPDMZSA-N |
Isomerische SMILES |
C(=C(\[C@H](C(=O)O)O)/C(=O)O)\C(=O)O |
Kanonische SMILES |
C(=C(C(C(=O)O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















